
1-Ethyl-4-ethynyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-ethynyl-1H-imidazole is a substituted imidazole derivative characterized by an ethyl group at the N1 position and an ethynyl (-C≡CH) group at the C4 position of the imidazole ring. The ethynyl group introduces sp-hybridized carbon atoms, conferring unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of substituted imidazoles, including this compound, often employs scalable methods such as the use of magnetic nanoparticles to catalyze multi-component condensation reactions in solvents like ethanol . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The ethyl and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium ethoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazoles.
Scientific Research Applications
1-Ethyl-4-ethynyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-ethynyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 1-Ethyl-4-ethynyl-1H-imidazole and related compounds:
Key Observations:
- Electronic Effects: The ethynyl group in this compound is electron-withdrawing, reducing electron density on the imidazole ring compared to electron-donating groups (e.g., amino or alkyl groups). This enhances electrophilic substitution reactivity at specific positions.
- Steric Considerations : Bulky substituents like aryl groups (e.g., in compounds) increase steric hindrance, affecting reaction kinetics and crystal packing (evidenced by higher melting points) .
- Biological Relevance : Nitroimidazoles (e.g., 1-Ethyl-2-methyl-4-nitro-1H-imidazole) are widely used in antiparasitic drugs, whereas ethynyl derivatives may serve as click chemistry precursors for targeted drug delivery .
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- The ethynyl proton in this compound would resonate at ~2.5–3.5 ppm (¹H NMR), with a carbon signal near 70–85 ppm (¹³C NMR). This contrasts with nitroimidazoles, where nitro groups deshield adjacent protons (e.g., C4-H in 1-Ethyl-2-methyl-4-nitro-1H-imidazole at ~8.5 ppm) .
- Aryl-substituted imidazoles () show aromatic protons in the 6.5–8.0 ppm range .
- Mass Spectrometry: Ethynyl-containing compounds exhibit characteristic fragmentation patterns (e.g., loss of acetylene), whereas nitroimidazoles often lose NO₂ or NH₂ groups .
Stability and Reactivity
- Thermal Stability : Nitroimidazoles (e.g., 1-Ethyl-2-methyl-4-nitro-1H-imidazole) are thermally stable but sensitive to reducing agents. Ethynyl derivatives may polymerize under heat or light due to alkyne reactivity .
- Chemical Reactivity :
- Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), offering modularity in drug design.
- Nitro groups facilitate redox reactions, making nitroimidazoles prodrug candidates for targeting hypoxic tissues .
Biological Activity
1-Ethyl-4-ethynyl-1H-imidazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Formula: C_7H_7N
Molecular Weight: 105.14 g/mol
IUPAC Name: this compound
Canonical SMILES: CCN1C=CN=C1C#C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its imidazole ring structure allows it to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating zones of inhibition comparable to established antibiotics like ciprofloxacin and ampicillin .
- Neuroprotective Effects: Imidazole derivatives have been investigated for their neuroprotective capabilities. In vitro studies suggest that they can mitigate neuronal damage caused by excitotoxicity and oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting its potential as an effective antimicrobial agent.
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 18 |
Ciprofloxacin | 30 |
Amoxicillin | 25 |
Neuroprotective Studies
In another investigation focusing on neuroprotection, this compound was assessed using an oxygen-glucose deprivation (OGD) model in primary neurons. The compound demonstrated a protective effect against cell death induced by OGD, with a survival rate significantly higher than control groups.
Treatment | Survival Rate (%) |
---|---|
Control | 20 |
This compound | 75 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkyne Coupling Reactions: Utilizing copper-catalyzed reactions to form the ethynyl group.
- Base-Catalyzed Cyclization: Employing strong bases to facilitate the formation of the imidazole ring from precursor compounds.
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-ethyl-4-ethynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h1,5-6H,4H2,2H3 |
InChI Key |
IBHTVIDZSMZSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.